molecular formula C24H50N4 B008381 N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine CAS No. 61260-55-7

N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine

Cat. No. B008381
Key on ui cas rn: 61260-55-7
M. Wt: 394.7 g/mol
InChI Key: UKJARPDLRWBRAX-UHFFFAOYSA-N
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Patent
US04526971

Procedure details

A mixture of 4-amino-2,2,6,6-tetramethylpiperidine and 1,6-hexanediol in a molar ratio of 4:1 is reacted in a 1-liter shaft oven which is filled with 500 ml of reduced copper chromite catalyst (Harshaw Cu 1107 of Harshaw Chemical Co, DE-5632 Wermelskirchen) at 180° C. and 30 bars of hydrogen hourly.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
reduced copper chromite
Quantity
500 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[NH:5][C:4]([CH3:11])([CH3:10])[CH2:3]1.[CH2:12](O)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]O.[H][H]>>[CH3:8][C:6]1([CH3:9])[CH2:7][CH:2]([NH:1][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][NH:1][CH:2]2[CH2:3][C:4]([CH3:11])([CH3:10])[NH:5][C:6]([CH3:9])([CH3:8])[CH2:7]2)[CH2:3][C:4]([CH3:11])([CH3:10])[NH:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CC(NC(C1)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
reduced copper chromite
Quantity
500 mL
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is reacted in a 1-liter shaft oven which

Outcomes

Product
Name
Type
Smiles
CC1(NC(CC(C1)NCCCCCCNC1CC(NC(C1)(C)C)(C)C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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